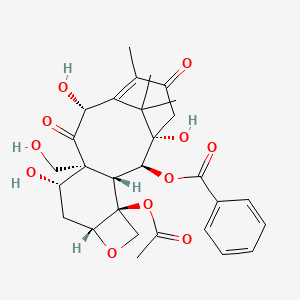

Faropenem Impurity 7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Treatment of Enterobacterales Infections

Faropenem has been used in the treatment of Enterobacterales infections . It’s an oral penem antibiotic that is currently approved only in Japan and India, used for the treatment of indications including urinary tract infections (UTIs) .

Development of Resistance and Cross-Resistance to Carbapenems

Faropenem has been studied for its impact on the development of resistance and cross-resistance to carbapenems . This is crucial for understanding faropenem treatment patterns, resistance, and potential cross-resistance to carbapenems .

Determination in Pharmaceutical Formulations

A stability indicating LC method has been developed and validated for the determination of faropenem in bulk drug and pharmaceutical formulations . This method is beneficial for providing an accurate, precise, and reliable stability indicating method for determination of faropenem in the presence of its degradation products from its pharmaceutical preparation .

Material Science Applications

Researchers in material science can integrate Faropenem Impurity 7 into the development of advanced polymers, coatings, or functional materials . This opens up new possibilities for applications in areas like energy storage, electronics, or even aerospace engineering .

Infectious Disease Treatment

Although there is limited evidence describing faropenem for treating infectious diseases, it has been used in clinical trials . Further preclinical and clinical research investment and dedicated community surveillance monitoring is crucial for understanding faropenem treatment patterns .

Antibiotic Resistance Research

Faropenem is being studied for its role in antibiotic resistance. Antimicrobial resistance is a huge challenge for the effective prevention and treatment of infectious diseases worldwide . Understanding the impact of faropenem use on antibiotic resistance can help inform the management of infectious diseases .

Wirkmechanismus

Target of Action

Faropenem, the parent compound of Faropenem Impurity 7, primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell death . Faropenem demonstrates high binding affinity to high-molecular-weight PBPs but low affinity to low-molecular-weight PBPs .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathways involved in bacterial cell wall synthesis . The inhibition of these pathways leads to the weakening of the bacterial cell wall, causing the bacteria to become more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Faropenem, the parent compound, is known for its improved oral bioavailability, leading to higher systemic concentrations of the drug . This suggests that Faropenem Impurity 7 may also possess similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Faropenem’s action results in the death of the bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . The morphological changes triggered by Faropenem are in agreement with the PBP binding affinities reported . Thus, the high binding affinities of Faropenem to PBPs from gram-negative and gram-positive bacteria are mirrored by its pronounced and concentration-dependent bactericidal effect .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors such as the presence of beta-lactamases, which are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like Faropenem . Additionally, the nature of the tetrahydrofuran side chain in Faropenem has been found to affect its bactericidal effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Impurity 7 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid", "Ethyl chloroformate", "Triethylamine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-1,5-dicarboxylic acid with ethyl chloroformate and triethylamine to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the imidazole ring using sodium hydroxide and methanol to obtain the corresponding 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to obtain the desired Faropenem Impurity 7 product." ] } | |

CAS-Nummer |

120705-68-2 |

Produktname |

Faropenem Impurity 7 |

Molekularformel |

C21H33NO5SSi |

Molekulargewicht |

439.65 |

Aussehen |

White Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-7-oxo-3-(tetrahydro-2-furanyl)-, 2-propenyl ester, [5R-[3(S*),5α,6α(R*)]]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)